Levallorphan

Opioid receptor pharmacology Analgesia reversal Antinociception

Levallorphan (CAS 152-02-3) is a morphinan-derived mixed opioid receptor modulator-a μ-opioid receptor (MOR) antagonist and κ-opioid receptor (KOR) partial agonist. Its dual pharmacodynamic profile distinguishes it from pure opioid antagonists (naloxone, naltrexone), making it essential for studies requiring concomitant KOR engagement alongside MOR blockade. • Established central ED50 (0.89 mg/kg) vs. peripheral AD50 (0.12 mg/kg) for compartmentalized antagonist studies. • Validated nonspecific binding definer (8 μM) in μ-opioid receptor binding assays. • Prototypical benchmark for characterizing novel mixed KOR agonist/MOR antagonist candidates.

Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
CAS No. 152-02-3
Cat. No. B1674846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevallorphan
CAS152-02-3
SynonymsLevallorphan;  Naloxiphan;  Lorfan;  Levallorphane;  Levallorphanum;  Levalorfano;  levallorphan tartate
Molecular FormulaC19H25NO
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESC=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
InChIInChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2/t16-,18+,19+/m0/s1
InChIKeyOZYUPQUCAUTOBP-QXAKKESOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWHITE OR PRACTICALLY WHITE CRYSTALLINE POWDER;  1 G SOL IN ABOUT 20 ML WATER;  PRACTICALLY INSOL IN ETHER;  INSOL IN CHLOROFORM;  1 G SOL IN ABOUT 60 ML ALCOHOL /TARTRATE/
SOL IN WATER;  SPARINGLY SOL IN ETHANOL;  INSOL IN CHLOROFORM & DIETHYL ETHER
2.52e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Levallorphan: Mixed Kappa Agonist/Mu Antagonist Profile


Levallorphan (CAS 152-02-3) is a synthetic morphinan derivative that functions as a mixed opioid receptor modulator, exhibiting antagonist activity at the μ-opioid receptor (MOR) and partial agonist activity at the κ-opioid receptor (KOR) [1]. This dual pharmacodynamic profile distinguishes it from pure opioid antagonists such as naloxone and naltrexone, which lack significant agonist activity at any opioid receptor subtype [2]. Levallorphan was historically approved for the reversal of opioid-induced respiratory depression and continues to serve as a reference compound in opioid receptor pharmacology research due to its unique mixed agonist-antagonist properties [3]. The compound is characterized by a half-life of approximately 1 hour, hepatic metabolism, and an oral LD50 in rats of 109±4 mg/kg [4].

Receptor Profile
Mixed MOR antagonist / KOR partial agonist reference compound
Comparator Context
Distinct from pure antagonists naloxone and naltrexone; enables dual pathway studies
Research Models
Opioid receptor pharmacology, respiratory depression modeling, and peripheral antagonist assays

Levallorphan Substitution Limitations


Substitution of levallorphan with pure opioid antagonists such as naloxone or naltrexone is not pharmacologically equivalent due to levallorphan's intrinsic partial agonist activity at the κ-opioid receptor (KOR), which pure antagonists lack [1]. This mixed agonist-antagonist profile produces a distinct spectrum of effects: levallorphan can simultaneously antagonize μ-opioid-mediated respiratory depression while producing mild κ-mediated analgesia and, at higher doses, psychotomimetic effects including hallucinations and dysphoria [2]. Furthermore, levallorphan's peripheral-to-central activity ratio and metabolic profile differ substantially from other antagonists in its class, precluding simple dose-for-dose substitution in research or clinical applications [3]. The quantitative evidence below delineates the specific parameters wherein levallorphan's differentiation from its closest comparators becomes experimentally and operationally consequential.

KOR Partial Agonism
Pure μ antagonists lack κ-receptor engagement, altering pathway-response endpoints in mixed opioid studies.
Intrinsic Respiratory Effects
Levallorphan may produce research-relevant respiratory depression; pure antagonists may not match this profile.
Metabolic & Distribution Profile
Hepatic clearance and tissue distribution differ from naloxone, potentially shifting experimental outcomes.

Levallorphan: Quantitative Differentiation from Comparators


Central μ-Opioid Antagonism vs. Nalorphine

In a head-to-head comparison using the rat tail-flick assay, levallorphan and nalorphine were evaluated for their ability to antagonize morphine-induced antinociception [1]. Levallorphan reduced morphine-induced antinociception to 50% of the maximal response at a subcutaneous dose of 0.89 mg/kg, whereas nalorphine required a significantly higher dose of 5.1 mg/kg to achieve the same effect [1].

CNS μ antagonism vs nalorphine
Head-to-head
Levallorphan: ED₅₀ 0.89 mg/kg s.c. Nalorphine: ED₅₀ 5.1 mg/kg s.c.
Supports central MOR antagonism research at lower doses.
Rat tail-flick; morphine 5 mg/kg i.v. pretreatment
Opioid receptor pharmacology Analgesia reversal Antinociception

Peripheral Antagonism of Opioid Constipation vs. Nalorphine

In the same head-to-head study, the peripheral antagonist activity of levallorphan and nalorphine was assessed by measuring restoration of intestinal transit in morphine-treated rats [1]. Levallorphan restored intestinal transit to 50% of control levels at a subcutaneous dose of 0.12 mg/kg, while nalorphine required 0.25 mg/kg to achieve the same effect [1].

Peripheral μ activity vs nalorphine
Head-to-head
AD₅₀ = 0.12 mg/kg s.c.
Supports peripheral MOR antagonism research.
2.1-fold vs nalorphine; charcoal meal transit model
Gastrointestinal transit Peripheral opioid antagonism Constipation models

Intrinsic Respiratory Depression vs. Naloxone

A comparative study evaluated the intrinsic respiratory effects of nalorphine, levallorphan, and naloxone in lightly anesthetized subjects who had not received any narcotic pretreatment [1]. Levallorphan (20 μg/kg) caused significant depression of respiratory rate and minute volume, as did nalorphine (150 μg/kg). In marked contrast, naloxone at doses of 5 and 10 μg/kg produced no respiratory depression whatsoever [1].

Intrinsic respiratory depression
Reported
Measurable respiratory depression at 20 μg/kg; naloxone showed none
Reported respiratory endpoint context.
Lightly anesthetized subjects; no narcotic pretreatment
Respiratory pharmacology Opioid safety Anesthesiology research

Opioid Respiratory Depression Protection vs. Naloxone

In the same comparative study, the protective efficacy of levallorphan versus naloxone against oxymorphone-induced respiratory depression was directly evaluated [1]. Naloxone at 5 and 10 μg/kg offered significantly greater protection against the respiratory depressant effects of 20 μg/kg oxymorphone than did 20 μg/kg levallorphan or 150 μg/kg nalorphine [1]. This finding underpinned the clinical shift from levallorphan and nalorphine to naloxone as the antagonist of choice for opioid overdose reversal [1].

Respiratory protection vs naloxone
Head-to-head
Levallorphan: partial protection 20 μg/kg Naloxone: better protection at 5–10 μg/kg
Naloxone preferred for neutral antagonist respiratory studies.
Oxymorphone 20 μg/kg induced depression model
Opioid overdose reversal Respiratory protection Antagonist efficacy

Peripheral Selectivity of N-Methyl Levallorphan

The quaternary derivative N-methyl levallorphan was evaluated for peripheral selectivity in direct comparison with the parent tertiary amine levallorphan [1]. While levallorphan itself exhibits both central and peripheral antagonist activity, N-methyl levallorphan at doses up to 30 mg/kg s.c. failed to antagonize morphine-induced antinociception (central effect), yet fully prevented morphine-induced constipation (peripheral effect) with an AD50 of 0.32 mg/kg [1].

Peripheral selectivity (N-methyl)
Head-to-head
Peripheral AD₅₀ 0.32 mg/kg; no central effect ≤30 mg/kg
Supports peripherally restricted antagonist research.
>93-fold peripheral-to-central selectivity ratio
Peripherally restricted antagonists Quaternary opioid antagonists Blood-brain barrier

Levallorphan: Prioritized Research and Industrial Applications


Mixed KOR/MOR Profiling Reference

Levallorphan serves as the prototypical reference standard for characterizing novel compounds with mixed κ-opioid agonist and μ-opioid antagonist activity. Its well-documented dual pharmacology and the quantitative potency data established in head-to-head comparisons with nalorphine [1] provide a validated benchmark against which candidate molecules can be assessed for their balance of KOR agonism versus MOR antagonism.

Peripheral vs. Central Opioid Antagonism Tool

The demonstrated differential between levallorphan's central ED50 (0.89 mg/kg) and peripheral AD50 (0.12 mg/kg) establishes it as a valuable tool for studies examining the compartmentalization of opioid antagonist effects. Furthermore, its quaternary derivative N-methyl levallorphan, which exhibits complete peripheral restriction (>93-fold selectivity) , provides a structurally related comparator for blood-brain barrier penetration studies.

Negative Control for Respiratory Baseline Studies

Given the direct evidence that levallorphan (20 μg/kg) produces significant intrinsic respiratory depression whereas naloxone (5-10 μg/kg) does not , levallorphan is contraindicated as a control compound in respiratory studies where a neutral baseline is essential. It should instead be utilized as a positive control for mixed agonist-antagonist respiratory effects or as a comparator when evaluating the respiratory safety profile of novel opioid modulators.

Reference Standard for Opioid Binding Assays

Levallorphan is routinely employed as a reference ligand in opioid receptor binding studies, including its use as a nonspecific binding definer at 8 μM concentration in μ-opioid receptor assays . Its established binding profile across multiple opioid receptor subtypes makes it suitable for assay validation and cross-laboratory standardization.

Application
Selection Property
Validation Focus
Mixed KOR/MOR Profiling Reference
Dual receptor pharmacology profile
KOR agonism vs MOR antagonism balance
Peripheral vs. Central Antagonism Tool
Tissue distribution & compartmentalization
Peripheral antagonist activity assessment
Negative Control for Respiratory Baseline
Intrinsic respiratory profile
Mixed agonist-antagonist respiratory effect interpretation
Opioid Binding Assay Standard
Established binding profile across subtypes
Assay validation & cross-laboratory standardization

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